molecular formula C11H15BrFNO B13288006 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol

Cat. No.: B13288006
M. Wt: 276.14 g/mol
InChI Key: OEKDAFKAKTXZDD-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol (CAS 2090476-92-7) is a halogenated phenolic compound with the molecular formula C₁₁H₁₅BrFNO and a molecular weight of 276.15 g/mol . The structure features a phenolic core substituted with bromine (4-position) and fluorine (6-position), along with a branched 1-amino-3-methylbutyl side chain at the 2-position. While specific data on its melting/boiling points or biological activity are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceutical intermediates or antimicrobial agents .

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-bromo-6-fluorophenol

InChI

InChI=1S/C11H15BrFNO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3

InChI Key

OEKDAFKAKTXZDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C(=CC(=C1)Br)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, while the amino group can participate in ionic interactions. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol 2090476-92-7 C₁₁H₁₅BrFNO 276.15 4-Br, 6-F, 2-(1-amino-3-methylbutyl) High polarity; potential antimicrobial activity
2-(1-Aminopropyl)-4-bromo-6-fluorophenol 1337501-28-6 C₉H₁₁BrFNO 248.09 4-Br, 6-F, 2-(1-aminopropyl) Shorter alkyl chain; lower lipophilicity
(1-Amino-3-methylbutyl)phosphonic acid 20459-60-3 C₅H₁₄NO₃P 191.14 Phosphonic acid group High acidity; metal-chelating properties
(R)-(-)-2-Amino-3-methyl-1-butanol 4276-09-9 C₅H₁₃NO 117.16 Alcohol group, chiral center Melting point: 32–36°C; used in chiral synthesis
(E)-2-((2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazono)methyl)-4-bromo-6-fluorophenol N/A C₁₄H₁₀BrFN₆O 393.18 Hydrazone linker, pyrrolopyrimidine moiety Antimicrobial activity; melting point: 195–197°C

Structural and Functional Analysis:

Alkyl Chain Length and Lipophilicity: The target compound’s 3-methylbutyl chain enhances lipophilicity compared to 2-(1-aminopropyl)-4-bromo-6-fluorophenol, which has a shorter propyl group. This difference may influence membrane permeability in biological systems .

Functional Group Variations: Replacing the phenolic hydroxyl group with a phosphonic acid (as in CAS 20459-60-3) increases acidity and metal-binding capacity, making it suitable for catalysis or chelation therapies . The hydrazone derivative (C₁₄H₁₀BrFN₆O) demonstrates antimicrobial efficacy (melting point 195–197°C), suggesting that halogenated phenolic scaffolds paired with nitrogen-rich linkers enhance bioactivity .

Chirality and Stereochemical Effects: (R)-(-)-2-Amino-3-methyl-1-butanol (CAS 4276-09-9) shares a similar branched amino alcohol structure but lacks halogen substituents.

Halogen Positioning and Reactivity: Both the target compound and 2-(1-aminopropyl)-4-bromo-6-fluorophenol retain bromine and fluorine at the 4- and 6-positions, respectively. This substitution pattern likely stabilizes the aromatic ring against metabolic degradation, a trait exploited in drug design .

Research Implications and Limitations

Current evidence lacks direct data on the target compound’s synthesis, stability, or biological performance. However, inferences from structural analogs indicate:

  • Synthetic Utility: The amino and halogen groups enable derivatization into hydrazones or Schiff bases, as seen in ’s antimicrobial compounds .
  • Biological Potential: Bromine and fluorine substituents may enhance antibacterial or antifungal activity, though empirical validation is required.
  • Analytical Challenges : Tools like ORTEP-3 () could elucidate its crystal structure, aiding in structure-activity relationship (SAR) studies .

Biological Activity

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol
  • Molecular Formula : C10H13BrFNO
  • Molecular Weight : 276.12 g/mol

The biological activity of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol primarily involves its interaction with various biological pathways. It has been shown to exhibit significant effects on:

  • Nicotinamide Adenine Dinucleotide (NAD+) Metabolism : The compound activates nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis. This activation leads to increased cellular NAD+ levels, promoting energy metabolism and potentially aiding in metabolic disorders such as obesity and type 2 diabetes .

Enzyme Interaction

The compound may interact with various enzymes involved in metabolic pathways. For example, it could inhibit or activate cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics . This interaction can lead to altered pharmacokinetics and dynamics of co-administered drugs.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol:

StudyFindings
Study 1 Demonstrated that NAMPT activation by similar compounds leads to increased NAD+ levels and improved metabolic functions in obese mice.
Study 2 Investigated fluorinated benzothiazoles showing antiproliferative activity through metabolic activation and enzyme induction.
Study 3 Explored the role of cytochrome P450 enzymes in the metabolism of phenolic compounds, highlighting potential interactions with 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol.

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